molecular formula C14H14O3S B7791866 2-(4-Methoxyphenyl)-3-(thiophen-2-yl)propanoic acid

2-(4-Methoxyphenyl)-3-(thiophen-2-yl)propanoic acid

Cat. No.: B7791866
M. Wt: 262.33 g/mol
InChI Key: VEPOVOJWCFHHMH-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-3-(thiophen-2-yl)propanoic acid is an organic compound that features a methoxy-substituted phenyl ring and a thiophene ring connected by a propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-3-(thiophen-2-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with thiophene-2-carboxylic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a Knoevenagel condensation, followed by reduction and subsequent acidification to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of catalysts and optimized reaction conditions can enhance yield and purity. For example, employing palladium-catalyzed coupling reactions can streamline the synthesis and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-3-(thiophen-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of this compound derivatives with additional oxygen functionalities.

    Reduction: Formation of alcohols or aldehydes from the carboxylic acid group.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

2-(4-Methoxyphenyl)-3-(thiophen-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-3-(thiophen-2-yl)propanoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)propanoic acid: Lacks the thiophene ring, which may result in different chemical and biological properties.

    3-(Thiophen-2-yl)propanoic acid: Lacks the methoxy-substituted phenyl ring, affecting its reactivity and applications.

    2-(4-Hydroxyphenyl)-3-(thiophen-2-yl)propanoic acid: The hydroxyl group can alter the compound’s solubility and reactivity.

Uniqueness

2-(4-Methoxyphenyl)-3-(thiophen-2-yl)propanoic acid is unique due to the presence of both a methoxy-substituted phenyl ring and a thiophene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(4-methoxyphenyl)-3-thiophen-2-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3S/c1-17-11-6-4-10(5-7-11)13(14(15)16)9-12-3-2-8-18-12/h2-8,13H,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPOVOJWCFHHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC2=CC=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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